(R)-2-(Prop-2-yn-1-yl)heptanoic acid
Description
(R)-2-(Prop-2-yn-1-yl)heptanoic acid is a chiral carboxylic acid characterized by a seven-carbon (heptanoic acid) backbone substituted at the second carbon with a prop-2-yn-1-yl group (HC≡C-CH₂-). The (R)-stereochemistry at the chiral center differentiates it from its (S)-enantiomer, which may exhibit distinct physicochemical and biological properties.
Properties
CAS No. |
675831-45-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2R)-2-prop-2-ynylheptanoic acid |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-8-9(7-4-2)10(11)12/h2,9H,3,5-8H2,1H3,(H,11,12)/t9-/m0/s1 |
InChI Key |
ZZDSHRABQMWUNE-VIFPVBQESA-N |
SMILES |
CCCCCC(CC#C)C(=O)O |
Isomeric SMILES |
CCCCC[C@H](CC#C)C(=O)O |
Canonical SMILES |
CCCCCC(CC#C)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
1.1. EP4 Receptor Agonism
One of the primary applications of (R)-2-(Prop-2-yn-1-yl)heptanoic acid lies in its ability to act as an agonist for the EP4 receptor. This receptor is implicated in various physiological processes, including inflammation and pain modulation. Compounds that selectively activate the EP4 receptor have been shown to lower intraocular pressure, making them potential candidates for treating glaucoma .
1.2. Treatment of Osteoporosis
Research indicates that EP4 receptor agonists can promote bone remodeling and may be beneficial in treating osteoporosis. The activation of this receptor can stimulate osteoblast activity, enhancing bone formation and reducing the risk of fractures . This application highlights the importance of this compound in developing therapies for bone-related disorders.
2.1. Multitarget Drug Design
The compound has also been explored within the context of multitarget drug design. Recent studies have focused on developing hybrid compounds that combine this compound with other pharmacophores to create agents that can inhibit multiple targets involved in diseases like cancer . Such multitarget compounds are advantageous as they can address the complexity of disease mechanisms more effectively than single-target drugs.
2.2. Protein Degradation Technologies
In addition to its role as a drug candidate, this compound is being investigated as a building block in targeted protein degradation technologies, such as PROTACs (proteolysis-targeting chimeras). These technologies leverage the compound's properties to facilitate the selective degradation of target proteins involved in disease pathways . This innovative approach opens new avenues for therapeutic intervention by modulating protein levels within cells.
3.1. Case Study: Glaucoma Treatment
In a study examining the effects of EP4 receptor agonists on intraocular pressure, compounds similar to this compound demonstrated significant reductions in pressure levels in animal models . This evidence supports further clinical investigations into its efficacy and safety for glaucoma patients.
3.2. Case Study: Osteoporosis Management
Another research initiative focused on the impact of EP4 receptor activation on bone density in postmenopausal women showed promising results with compounds derived from this compound . The findings suggest that these compounds could serve as effective treatments for preventing bone loss associated with aging.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Alkyne or Alkene Substituents
(E)-Hept-2-en-6-ynoic Acid
- Structure: Features a conjugated ene-yne system (double bond at C2 and triple bond at C6) on a heptanoic acid backbone.
- Synthesis : Synthesized in 20% yield via alkaline hydrolysis followed by acidification and purification .
2-Prop-2-ynylnonanoic Acid
- Structure: A longer-chain analog (nonanoic acid backbone) with a prop-2-yn-1-yl group at C2.
- Key Differences: The extended alkyl chain increases hydrophobicity, which may affect solubility and membrane permeability in biological systems compared to the shorter heptanoic acid derivative.
Pharmacologically Relevant Heptanoic Acid Derivatives
[R-(RR)]-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid
- Application : Acts as a cholesterol biosynthesis inhibitor, with stereochemistry critical to its activity .
- Key Differences: The complex pyrrole and fluorophenyl substituents confer target specificity, contrasting with the simpler alkyne-substituted (R)-2-(Prop-2-yn-1-yl)heptanoic acid.
7-{(S)-2-[(R)-3-Hydroxy-4-(3-Trifluoromethyl-Phenyl)-Butyl]-5-Oxo-Pyrrolidin-1-yl}-Heptanoic Acid
Perfluorinated Heptanoic Acid Derivatives
- Examples: Tridecafluoroheptanoic acid ammonium and sodium salts .
- Key Differences: Perfluorination drastically increases chemical inertness and environmental persistence, unlike the biodegradable alkyne-substituted heptanoic acid.
Table 1: Key Properties of Selected Compounds
Preparation Methods
General Synthetic Strategies for Chiral Alkynyl Carboxylic Acids
The synthesis of (R)-2-(Prop-2-yn-1-yl)heptanoic acid generally involves:
- Asymmetric alkylation or substitution on a suitable chiral glycine or amino acid derivative.
- Use of chiral auxiliaries or catalysts to induce stereoselectivity.
- Protection and deprotection steps to manage functional groups.
- Post-synthetic modifications such as hydrolysis to yield the free acid.
These methods are designed to achieve high enantiomeric excess (ee) and good chemical yields.
Chiral Auxiliary-Based Alkylation Approach
A notable approach, inspired by the synthesis of related chiral amino acids, employs a recyclable chiral auxiliary complexed with a glycine Schiff base and subsequent alkylation with a propargyl halide derivative under basic conditions.
- The alkylated Ni(II) complex is then disassembled using acidic conditions (e.g., 6N HCl in dimethoxyethane) to release the chiral amino acid.
- The chiral auxiliary is recovered for reuse, improving process economy.
- The free amino acid is converted in situ to a protected derivative (e.g., N-Fmoc) for ease of purification.
- This method has been demonstrated on a large scale (up to 220 g) with yields around 75–80% and enantiomeric excess close to 99%.
Table 1: Disassembly and Yield Data for Chiral Ni(II) Complex Alkylation
| Entry | Scale (g) | Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 1 | 10 | 6N HCl, DME, 50°C, 1 h; EDTA chelation; Fmoc-OSu protection | 76.7 | 99.0 |
| 2 | 220 | Same as above, scaled up | 75.9 | 98.8 |
This approach is adaptable to alkylation with propargyl halides to introduce the prop-2-yn-1-yl group stereoselectively.
Sonogashira Coupling and Subsequent Hydrolysis
Another synthetic route involves:
- Starting from halogenated heptanoic acid derivatives (e.g., 2-bromoheptanoic acid).
- Performing Sonogashira cross-coupling reactions with terminal alkynes such as propargyl amine or propargyl derivatives under palladium catalysis to install the prop-2-yn-1-yl moiety.
- Followed by hydrolysis of ester intermediates to yield the free acid.
This method is well-established for the preparation of alkynyl carboxamides and acids with good yields and functional group tolerance.
Radical Decarboxylative Alkynylation
Decarboxylative halogenation and related radical methods can be adapted for the synthesis of alkynyl carboxylic acids:
- Barton halodecarboxylation and other radical chain processes enable the conversion of carboxylic acids to alkyl halides, which can then be transformed into alkynes.
- Radical intermediates generated from carboxylates can be trapped with appropriate alkynylating agents to install the prop-2-yn-1-yl group.
- These methods require careful control of reaction conditions to maintain stereochemical integrity.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chiral Auxiliary Alkylation | Recyclable chiral Ni(II) complex, alkylation, acid disassembly | High enantiomeric excess, scalable | Multi-step, requires chiral ligand recovery |
| Sonogashira Coupling + Hydrolysis | Pd-catalyzed coupling of halogenated acid derivatives with alkynes | Versatile, functional group tolerant | Requires palladium catalyst, sensitive to conditions |
| Radical Decarboxylative Alkynylation | Radical chain process, halodecarboxylation followed by alkynylation | Can form complex alkynes | Potential stereochemical erosion, side reactions |
| Amide Coupling with Propargyl Amine | Mild coupling conditions for amide derivatives | High yields, mild conditions | Indirect for acid preparation |
Research Findings and Practical Notes
- The use of dimethoxyethane (DME) as a solvent in acid-mediated disassembly steps improves chemical inertness and industrial applicability.
- The 6N hydrochloric acid concentration accelerates disassembly, reducing reaction time without compromising yield or purity.
- The enantioselectivity of the chiral auxiliary method consistently approaches or exceeds 98%, essential for pharmaceutical applications.
- Sonogashira coupling requires careful control of palladium catalyst loading and base to avoid side reactions and maintain yield.
- Radical methods, while powerful, require precise radical initiators and halogen sources to achieve desired alkynylation without degradation.
Q & A
Q. What safety protocols should be followed when handling (R)-2-(Prop-2-yn-1-yl)heptanoic acid in laboratory settings?
- Methodological Answer : Due to the reactive propynyl group, strict safety measures are required:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; monitor air quality due to potential respiratory hazards .
- First Aid : For accidental exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention. Artificial respiration may be needed if inhaled .
- Storage : Keep in airtight containers away from oxidizers and heat sources to prevent alkyne-related reactivity .
Q. How can the enantiomeric purity of this compound be validated?
- Methodological Answer : Enantiomeric purity is critical for stereochemical studies. Use:
- Chiral HPLC : Employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection. Compare retention times to (S)-enantiomer standards .
- Polarimetry : Measure optical rotation ([α]D) and compare to literature values for the (R)-configuration.
- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (see Advanced Questions ) .
Q. What synthetic strategies are effective for preparing this compound?
- Methodological Answer : Key steps include:
- Chiral Induction : Use asymmetric catalysis (e.g., Evans oxazolidinones) to install the (R)-configuration at C2.
- Alkyne Functionalization : Couple prop-2-yn-1-yl groups via Sonogashira or Cadiot-Chodkiewicz reactions under inert atmospheres .
- Acid Protection : Temporarily protect the carboxylic acid as a methyl ester to avoid side reactions during synthesis.
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictions in NMR, IR, or MS data require systematic validation:
- Cross-Technique Analysis : Compare X-ray crystallography (SHELXL-refined structures) with NMR chemical shifts to confirm bond connectivity .
- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to distinguish overlapping signals.
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict spectra and match experimental data .
Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound?
- Methodological Answer : Disorder in the propynyl or heptanoic chain can be addressed via:
- SHELXL Refinement : Use PART, SUMP, and ISOR commands to model anisotropic displacement parameters .
- Low-Temperature Data Collection : Reduce thermal motion by collecting data at 100 K.
- Mercury Visualization : Analyze packing motifs to identify intermolecular interactions stabilizing the structure .
Example Table : Common SHELXL Parameters for Disorder Refinement
| Parameter | Purpose | Typical Value |
|---|---|---|
PART 1 | Split atom positions | 0.5 occupancy |
ISOR | Restrain thermal motion | 0.01–0.02 |
SUMP | Sum occupancy constraints | 1.0 |
Q. How can computational methods predict the reactivity of the propynyl group in this compound?
- Methodological Answer : Mechanistic studies require:
- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to model alkyne-electrophile interactions.
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the propynyl group .
- Solvent Effects : Use COSMO-RS to simulate reaction outcomes in polar aprotic solvents (e.g., DMF).
Q. What analytical workflows are recommended for studying metabolic stability of this compound?
- Methodological Answer : For biochemical applications:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- Isotope Tracing : Use 14C-labeled compound to track metabolic byproducts.
- Data Analysis : Apply secondary data analysis protocols (HRP-503) to ensure reproducibility and ethical compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
